N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azetidine ring, followed by the introduction of the benzyl, thiazole, and carboxamide groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine, benzyl, thiazole, and carboxamide groups. The exact three-dimensional structure would depend on the specific arrangement of these groups around the azetidine ring .Chemical Reactions Analysis
As a complex organic compound, “N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” could participate in a variety of chemical reactions. The azetidine ring could undergo ring-opening reactions, while the benzyl, thiazole, and carboxamide groups could participate in various substitution, addition, or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the presence of the benzyl and thiazole groups could enhance its lipophilicity .Scientific Research Applications
- Pyraclostrobin is a synthetic fungicide used to combat a wide range of plant pathogens. Its mode of action involves inhibiting mitochondrial respiration in fungi . By blocking the transfer of electrons between cytochrome b and cytochrome c1, pyraclostrobin disrupts ATP synthesis, leading to the death of the pathogen. Researchers have explored its use in protecting crops such as citrus fruits, grapevines, potatoes, and apples.
- Pyraclostrobin has been studied using SERS for qualitative and semi-quantitative detection. Researchers developed a simple, low-cost SERS-active substrate consisting of silver nanoparticles immobilized on a glass slide. This technique allowed for rapid detection of pyraclostrobin residues in lemon peel samples, ensuring food safety .
- The compound’s structural similarity to indole-3-acetic acid (a plant hormone produced during tryptophan degradation) suggests potential applications in plant growth regulation . Investigating its effects on plant development and stress responses could yield valuable insights.
- Thiazole derivatives, including pyraclostrobin, have been explored for their antibacterial activity. While pyraclostrobin itself is primarily a fungicide, its structural features may contribute to broader antimicrobial effects. Further research could uncover novel antibacterial applications .
Fungicide in Agriculture
Surface-Enhanced Raman Spectroscopy (SERS)
Plant Growth Regulation
Antibacterial Properties
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its physical and chemical properties, synthetic routes, and potential applications. For example, if it’s intended to be used as a drug, further studies could be conducted to investigate its pharmacological properties, efficacy, and safety .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-13-5-2-1-4-11(13)8-21-17(24)12-9-23(10-12)18-22-16-14(20)6-3-7-15(16)25-18/h1-7,12H,8-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDSLWMRMMXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide |
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